molecular formula C17H30N2O11 B13853915 Chitosan N-(carboxymethyl); Carboxymethylchitosan; N-Carboxymethylchitosan

Chitosan N-(carboxymethyl); Carboxymethylchitosan; N-Carboxymethylchitosan

Cat. No.: B13853915
M. Wt: 438.4 g/mol
InChI Key: WCBZGVKKYHFGTB-JOHLXDAUSA-N
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Description

Chitosan, N-(carboxymethyl) is a derivative of chitosan, which is a natural biopolymer derived from chitin. Chitin is found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. Chitosan, N-(carboxymethyl) is known for its enhanced water solubility, biocompatibility, and biodegradability, making it a valuable material in various biomedical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chitosan, N-(carboxymethyl) is typically synthesized through the reaction of chitosan with glyoxylic acid. The process involves the formation of an imine intermediate, which is then reduced to form the final product. The reaction can be carried out using sodium borohydride or sodium cyanoborohydride as reducing agents .

    Reductive Alkylation Method:

Industrial Production Methods

Industrial production of Chitosan, N-(carboxymethyl) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Chitosan, N-(carboxymethyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chitosan, N-(carboxymethyl) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chitosan, N-(carboxymethyl) stands out due to its:

Properties

Molecular Formula

C17H30N2O11

Molecular Weight

438.4 g/mol

IUPAC Name

2-[[(2R,3R,5S,6R)-5-[(2R,3R,5S,6R)-3-(carboxymethylamino)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-3-yl]amino]acetic acid

InChI

InChI=1S/C17H30N2O11/c1-27-10-3-9(19-5-15(24)25)17(30-12(10)6-20)29-11-2-8(18-4-14(22)23)16(26)28-13(11)7-21/h8-13,16-21,26H,2-7H2,1H3,(H,22,23)(H,24,25)/t8-,9-,10+,11+,12-,13-,16-,17-/m1/s1

InChI Key

WCBZGVKKYHFGTB-JOHLXDAUSA-N

Isomeric SMILES

CO[C@H]1C[C@H]([C@@H](O[C@@H]1CO)O[C@H]2C[C@H]([C@@H](O[C@@H]2CO)O)NCC(=O)O)NCC(=O)O

Canonical SMILES

COC1CC(C(OC1CO)OC2CC(C(OC2CO)O)NCC(=O)O)NCC(=O)O

Origin of Product

United States

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